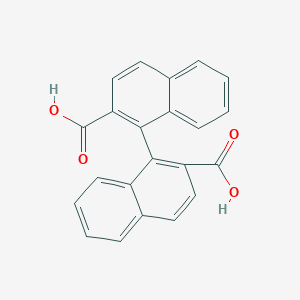

Acide 1,1'-binaphtyl-2,2'-dicarboxylique

Vue d'ensemble

Description

1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.

Applications De Recherche Scientifique

Applications pharmaceutiques

Acide 1,1'-binaphtyl-2,2'-dicarboxylique : est un intermédiaire clé dans la synthèse de composés optiquement actifs. Il est utilisé pour préparer des sels d'ammonium quaternaires chiraux, qui servent de catalyseurs de transfert de phase dans la production de produits pharmaceutiques énantiomériquement purs .

Synthèse agrochimique

En agrochimie, ce composé est utilisé pour créer des catalyseurs chiraux qui sont essentiels pour synthétiser des produits agrochimiques enrichis énantiomériquement par des réactions telles que l'hydrogénation et l'époxydation .

Science des matériaux

Le cœur binaphtyle de l'This compound est essentiel au développement de nouveaux matériaux chiraux. Ces matériaux ont des applications potentielles dans la création de polymères et de composites avancés .

Synthèse chimique

Cet acide sert de bloc de construction pour divers ligands et catalyseurs chiraux, qui sont essentiels pour une large gamme de procédés synthétiques asymétriques dans les industries chimiques .

Chimie analytique

En tant que composé chiral, l'This compound peut être utilisé pour développer des méthodes analytiques de discrimination chirale, ce qui est essentiel pour le contrôle qualité des produits pharmaceutiques .

Chimie organique

Il est un précurseur de nombreux ligands chiraux utilisés dans la catalyse énantiosélective, un processus important pour la création de composés ayant une chiralité spécifique en chimie organique .

Chimie médicinale

Le composé est impliqué dans la synthèse de médicaments et d'intermédiaires chiraux, jouant un rôle important dans le développement de nouvelles thérapies médicinales .

Sciences de l'environnement

This compound : peut être utilisé dans la recherche en sciences de l'environnement pour développer des sélecteurs chiraux pour la séparation énantiosélective des polluants, contribuant ainsi aux efforts de surveillance et de nettoyage de l'environnement .

Mécanisme D'action

Target of Action

It’s known that this compound is used as an intermediate in the preparation of optically active 1,1’-binaphthyl quaternary ammonium salts, which serve as chiral phase-transfer catalysts .

Mode of Action

It’s known that this compound can participate in the asymmetric ring-opening reaction of an epoxide with an amine, which proceeds efficiently under solvent-free conditions . This suggests that the compound may interact with its targets through a similar mechanism, facilitating the ring-opening of epoxides.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Its ability to participate in the asymmetric ring-opening of epoxides suggests that it may facilitate the formation of new chemical bonds and the generation of novel compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid. For instance, the compound’s stability and reactivity can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Additionally, the compound’s ability to participate in the asymmetric ring-opening of epoxides under solvent-free conditions suggests that it may be more effective in certain chemical environments .

Analyse Biochimique

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid can form chiral coordination compounds with metal ions, which are widely used in chiral catalytic reactions, such as asymmetric hydrogenation and asymmetric oxidation reactions .

Cellular Effects

Its role as a chiral ligand suggests that it may influence cellular processes by interacting with metal ions involved in enzymatic reactions .

Molecular Mechanism

The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily related to its role as a chiral ligand. It can form coordination compounds with metal ions, which can then participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known to be stable under dry conditions and should be stored at 2-8°C .

Metabolic Pathways

As a chiral ligand, it may interact with enzymes or cofactors in various metabolic pathways .

Propriétés

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1′-Binaphthalene-2,2′-dicarboxylic acid valuable in chiral separations?

A: 1,1′-Binaphthalene-2,2′-dicarboxylic acid possesses inherent axial chirality due to the restricted rotation around the bond connecting the two naphthalene rings. This chirality allows it to differentiate between enantiomers, making it a valuable building block for chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) [, ].

Q2: How are CSPs containing 1,1′-Binaphthalene-2,2′-dicarboxylic acid prepared and used?

A: Researchers have developed CSPs by chemically bonding 1,1′-Binaphthalene-2,2′-dicarboxylic acid to silica gel supports [, ]. These CSPs, when packed into HPLC columns, enable the separation of various chiral compounds, including axially chiral biaryl compounds and derivatives of chiral alcohols, by differentiating based on their interactions with the chiral stationary phase [].

Q3: Can you elaborate on the role of hydrogen bonding in the chiral recognition mechanism of 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs?

A: Hydrogen bonding between the amide groups of the CSPs and the racemic compounds being separated plays a crucial role in chiral discrimination []. The specific arrangement of these hydrogen bonding interactions, influenced by the inherent chirality of the 1,1′-Binaphthalene-2,2′-dicarboxylic acid moiety, leads to different affinities for each enantiomer, ultimately enabling their separation.

Q4: What factors can influence the optical resolution ability of polyamides derived from 1,1′-Binaphthalene-2,2′-dicarboxylic acid?

A: The choice of diamine used in the polyamide synthesis influences the chiral discrimination abilities of the resulting CSPs []. This suggests that the spatial arrangement and flexibility of the polyamide chains, dictated by the diamine linker, affect the accessibility and interaction of the chiral 1,1′-Binaphthalene-2,2′-dicarboxylic acid units with the racemic compounds.

Q5: How does solvent permittivity play a role in the crystallization and optical resolution of 1,1′-Binaphthalene-2,2′-dicarboxylic acid derivatives?

A: Research indicates that solvent permittivity critically affects the crystallization outcome of (S)-1-phenylethylamides of racemic 1,1′-binaphthalene-2,2′-dicarboxylic acid []. By carefully tuning the solvent permittivity, researchers could selectively crystallize either the (R,S) or (S,S) diastereomers. This control arises from the influence of solvent permittivity on the aggregation state of the amide molecules and their interactions with solvent molecules within the crystal lattice [].

Q6: What alternative synthetic routes are available for producing enantiomerically pure 1,1′-Binaphthalene-2,2′-dicarboxylic acid?

A: Besides classical resolution methods, 1,1′-Binaphthalene-2,2′-dicarboxylic acid can be synthesized from optically active 1,1′-binaphthalene-2,2′-diol with high enantiomeric excess []. This approach offers a more controlled and potentially scalable way to obtain the desired enantiomer compared to traditional resolution techniques.

Q7: Are there any reported modifications to the 1,1′-Binaphthalene-2,2′-dicarboxylic acid structure that further enhance its chiral recognition properties?

A: Researchers have successfully synthesized analogs of 1,1′-Binaphthalene-2,2′-dicarboxylic acid, such as 1,1′-bianthracene-2,2′-dicarboxylic acid, and incorporated them into CSPs []. These modified structures demonstrated enhanced chiral discrimination for a wider range of racemic compounds compared to the original 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs, highlighting the potential for structure-activity relationship studies to optimize this class of chiral selectors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)